molecular formula C12H17NO B1604674 3-(2-Methylphenoxy)Piperidine CAS No. 902837-28-9

3-(2-Methylphenoxy)Piperidine

Cat. No.: B1604674
CAS No.: 902837-28-9
M. Wt: 191.27 g/mol
InChI Key: YJSMDJHWELLBBO-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)Piperidine is an organic compound characterized by a piperidine ring substituted with a 2-methylphenoxy group

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 3-(2-Methylphenoxy)Piperidine, play a significant role in the pharmaceutical industry . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Piperine, a piperidine alkaloid, has been shown to have various effects on cells, including anti-inflammatory, antioxidant, and anti-apoptotic activities

Molecular Mechanism

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers . Again, these mechanisms are specific to certain piperidine derivatives and may not apply to this compound.

Dosage Effects in Animal Models

Piperine has been shown to have therapeutic potential against various cancers at specific doses . Again, these effects are specific to piperine and may not apply to this compound.

Metabolic Pathways

Piperine does not undergo any metabolic change during absorption

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)Piperidine typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable base. A common method includes:

    Starting Materials: 2-methylphenol and piperidine.

    Reaction Conditions: The reaction is often carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The 2-methylphenol is first deprotonated by the base, forming a phenoxide ion. This ion then reacts with piperidine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the methyl group or the piperidine ring.

    Reduction: The compound can be reduced, particularly at the piperidine ring, to form various derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Products may include 2-methylbenzoic acid derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted phenoxy-piperidine compounds depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylphenoxy)Piperidine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on biological systems, including its potential as a ligand in receptor studies.

Comparison with Similar Compounds

    3-(2-Chlorophenoxy)Piperidine: Similar structure but with a chlorine substituent instead of a methyl group.

    3-(2-Methoxyphenoxy)Piperidine: Contains a methoxy group instead of a methyl group.

    3-(2-Fluorophenoxy)Piperidine: Fluorine substituent instead of a methyl group.

Uniqueness: 3-(2-Methylphenoxy)Piperidine is unique due to the specific electronic and steric effects imparted by the methyl group, which can influence its reactivity and binding properties compared to its analogs.

Properties

IUPAC Name

3-(2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSMDJHWELLBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647893
Record name 3-(2-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-28-9
Record name 3-(2-Methylphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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